6-(Chloromethyl)-1H-indazole hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(chloromethyl)-1H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;/h1-3,5H,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPKVMBNGFJQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)NN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Solubility of 6-(Chloromethyl)-1H-indazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 6-(Chloromethyl)-1H-indazole hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in both aqueous and organic media is critical for its effective handling, reaction optimization, and formulation development. This document synthesizes available data with fundamental chemical principles to offer a practical framework for researchers. It delves into the molecular factors governing its solubility profile and presents standardized protocols for empirical solubility determination.
Introduction: The Significance of 6-(Chloromethyl)-1H-indazole Hydrochloride
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2]. 6-(Chloromethyl)-1H-indazole, particularly in its hydrochloride salt form, serves as a crucial building block for the synthesis of more complex drug candidates. The chloromethyl group at the 6-position provides a reactive site for further molecular elaboration, making this compound a valuable starting material in drug discovery and development.
The hydrochloride salt is specifically designed to enhance the aqueous solubility of the parent indazole derivative, a common strategy for active pharmaceutical ingredients (APIs) to improve their handling and bioavailability[3]. An in-depth understanding of its solubility is paramount for chemists and formulation scientists to ensure consistent reaction kinetics, develop robust purification methods, and design effective delivery systems.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its physicochemical properties. Key parameters for 6-(Chloromethyl)-1H-indazole hydrochloride are outlined below.
| Property | Value/Information | Source |
| Molecular Formula | C8H7ClN2 · HCl | [4] |
| Molecular Weight | 203.07 g/mol (Hydrochloride Salt) | Calculated |
| Appearance | Typically a solid, crystalline powder. | [5][6][7] |
| pKa | Indazole is amphoteric, with pKa values of 1.04 (for the indazolium cation) and 13.86 (for the indazolate anion). | [2] |
The molecular structure of 6-(Chloromethyl)-1H-indazole hydrochloride reveals key features that dictate its solubility:
-
Indazole Core: The bicyclic aromatic ring system is inherently hydrophobic.
-
Chloromethyl Group: This substituent adds to the lipophilic character of the molecule.
-
Hydrophilic Centers: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
-
Hydrochloride Salt: The protonation of one of the basic nitrogen atoms to form the hydrochloride salt significantly increases the polarity of the molecule and its potential for ionic interactions with polar solvents like water.
This structural duality—a largely hydrophobic scaffold with localized polar and ionic functionalities—results in a complex solubility profile that is highly dependent on the nature of the solvent.
Solubility Profile: A Comparative Analysis
Aqueous Solubility
The hydrochloride salt form of 6-(Chloromethyl)-1H-indazole is intended to confer aqueous solubility. The protonated indazole ring can readily interact with water molecules through ion-dipole interactions and hydrogen bonding. However, the overall hydrophobicity of the bicyclic system and the chloromethyl group will limit its solubility to some extent.
The pH of the aqueous medium is a critical factor influencing the solubility of this ionizable compound[8].
-
In acidic to neutral pH (pH 1.2-6.8): The compound will exist predominantly in its protonated, more soluble form. Maintaining a pH well below the pKa of the indazole nitrogen is crucial for maximizing aqueous solubility.
-
In basic pH: As the pH increases, the hydrochloride salt will be neutralized to the free base form, which is significantly less polar and, consequently, less soluble in water. This property is often exploited in purification processes like extraction.
Solubility in Organic Solvents
The solubility of 6-(Chloromethyl)-1H-indazole hydrochloride in organic solvents is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally effective at dissolving the compound. Their hydroxyl groups can engage in hydrogen bonding with the indazole nitrogens, and their polarity can solvate the hydrochloride salt.
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are also good choices due to their high polarity and ability to solvate cations. They are often used as reaction media for this type of intermediate.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): Solubility in these solvents is expected to be moderate. While they can interact with the hydrophobic portions of the molecule, they are less effective at solvating the ionic hydrochloride salt.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in nonpolar solvents due to the high polarity imparted by the hydrochloride salt.
The following table summarizes the expected solubility trends:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Buffers (pH 1.2-6.8) | Moderate to High | Ion-dipole interactions and hydrogen bonding with the hydrochloride salt. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding and polar interactions. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole interactions effectively solvate the salt. |
| Intermediate Polarity | Dichloromethane, THF | Low to Moderate | Favorable interactions with the organic scaffold but poor solvation of the salt. |
| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity. |
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is essential for process development and formulation. The equilibrium "shake-flask" method is a widely accepted and recommended technique[8][9].
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess of 6-(Chloromethyl)-1H-indazole hydrochloride to a series of vials containing a precise volume (e.g., 5 mL) of the desired solvents (water, ethanol, DMSO, etc.). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE). Care must be taken to avoid filter sorption, which can be an issue for hydrophobic compounds[8].
-
Analysis: Carefully take a known volume of the clear supernatant and dilute it appropriately with a suitable mobile phase. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound[8].
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).
Causality of Experimental Choices and Self-Validation
-
Why an excess of solid? Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility[8]. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.
-
Why 24-48 hours of agitation? This duration is typically sufficient for most compounds to reach equilibrium. Preliminary time-point studies can be conducted to confirm the minimum time required to reach a plateau in concentration.
-
Why HPLC-UV for quantification? HPLC is a highly specific and sensitive technique that can accurately quantify the analyte of interest and separate it from any potential impurities or degradants, ensuring the integrity of the measurement[8].
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-(Chloromethyl)-1H-indazole hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[10][11].
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[6].
Conclusion
6-(Chloromethyl)-1H-indazole hydrochloride exhibits a solubility profile dictated by its dual hydrophobic and polar/ionic character. It is expected to be soluble in water (especially under acidic to neutral conditions) and polar organic solvents like alcohols, DMSO, and DMF, with limited solubility in less polar and nonpolar media. The hydrochloride salt form is key to its utility in aqueous systems. For precise process control and formulation, empirical determination of its solubility using standardized methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical steps for researchers to confidently work with this important pharmaceutical intermediate.
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The Indazole Hydrochloride Intermediate: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a diverse range of biological targets.[3][4] Indazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial effects.[5][6] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic significance.[2][7][8]
This technical guide focuses on a critical, yet often overlooked, aspect of leveraging the indazole scaffold: the indazole hydrochloride intermediate . The formation of a hydrochloride salt is a common and strategic step in drug development to enhance the solubility, stability, and bioavailability of parent compounds. Understanding the pharmacophore properties of these intermediates is paramount for designing and synthesizing novel therapeutics with improved pharmacological profiles.
The Impact of Protonation: Physicochemical and Pharmacophoric Properties
Indazole is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to an indazolate anion.[9] The pKa for the equilibrium between the indazolium cation and neutral indazole is approximately 1.04, while the pKa for the equilibrium between indazole and the indazolate anion is around 13.86.[3][9] When forming a hydrochloride salt, the indazole ring is protonated, typically at the N2 position of the pyrazole ring, creating an indazolium cation. This protonation significantly alters the molecule's physicochemical and pharmacophoric properties.
Enhanced Aqueous Solubility and Stability
One of the primary reasons for preparing the hydrochloride salt of an indazole intermediate is to improve its aqueous solubility.[10] This is a critical factor for both synthetic manipulations in aqueous media and for the ultimate bioavailability of the final drug product. The charged indazolium ion interacts more favorably with polar solvents like water compared to the neutral indazole. Furthermore, the hydrochloride salt form can exhibit greater solid-state stability compared to the free base.[11]
Modulation of Pharmacophore Features
The protonation of the indazole ring introduces a positive charge, which fundamentally alters its pharmacophoric features. This transformation can be strategically exploited in drug design to enhance interactions with the target protein.
-
Hydrogen Bonding: The protonated nitrogen in the indazolium ring becomes a strong hydrogen bond donor. This can lead to new or strengthened interactions with hydrogen bond acceptor residues in the active site of a target protein.
-
Electrostatic Interactions: The overall positive charge of the indazolium ion can engage in favorable electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the target's binding pocket.
-
Aromatic and Hydrophobic Interactions: While the core aromatic nature of the indazole ring remains, the change in electron distribution upon protonation can subtly influence its pi-stacking and hydrophobic interactions.
The following table summarizes key physicochemical properties of indazole and the expected impact of hydrochloride formation:
| Property | Indazole (Free Base) | Indazole Hydrochloride | Rationale for Change |
| pKa (for protonation) | ~1.04[3][9] | N/A | The molecule is already protonated. |
| Aqueous Solubility | Limited[12] | Generally Increased | The ionic nature of the salt enhances interaction with water.[10] |
| Hydrogen Bond Donors | 1 (N-H) | 2 (N-H+) | The additional proton on the pyrazole ring acts as a new H-bond donor. |
| Charge | Neutral | Positive | Protonation of a nitrogen atom introduces a formal positive charge. |
Synthesis and Characterization of Indazole Hydrochloride Intermediates
The preparation of indazole hydrochloride intermediates is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). A common strategy involves the synthesis of the neutral indazole core followed by salt formation.
Generalized Synthetic Workflow
The synthesis of a substituted indazole hydrochloride intermediate can be conceptualized in the following workflow:
Caption: Generalized workflow for the synthesis of an indazole hydrochloride intermediate.
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole Hydrochloride
This protocol describes a representative synthesis of a 6-nitro-1H-indazole intermediate, a precursor for various kinase inhibitors, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 6-Nitro-1H-indazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 6-nitroindazole in 100 mL of a suitable organic solvent such as ethanol or isopropanol.
-
Reaction Conditions: The specific reaction to form the indazole will vary depending on the starting materials. For example, a common route involves the cyclization of a corresponding hydrazine derivative.[2]
-
Work-up and Purification: Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature. The crude 6-nitro-1H-indazole may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield the pure neutral indazole.
Step 2: Formation of 6-Nitro-1H-indazole Hydrochloride
-
Dissolution: Dissolve the purified 6-nitro-1H-indazole in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation and Isolation: The indazole hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation.
-
Washing and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted starting material, and dry under vacuum to obtain the 6-nitro-1H-indazole hydrochloride.
Characterization Techniques
The successful formation of the indazole hydrochloride intermediate must be confirmed through rigorous analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protonation of the indazole ring leads to characteristic downfield shifts of the aromatic protons due to the increased electron-withdrawing nature of the indazolium cation. The N-H proton will also appear as a broad signal at a downfield chemical shift.[13][14]
-
¹³C NMR: The carbon atoms in the indazole ring will also experience a downfield shift upon protonation.[14]
X-ray Crystallography:
Single-crystal X-ray diffraction provides unambiguous structural confirmation of the indazole hydrochloride salt.[15][16] It allows for the precise determination of bond lengths, bond angles, and the location of the proton on the indazole ring. This technique is invaluable for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding with the chloride counter-ion.
Pharmacophore Modeling of Indazolium Ions
Pharmacophore modeling is a powerful computational tool used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.[17][18][19] When dealing with indazole hydrochloride intermediates, it is crucial to consider the protonated state in the pharmacophore model.
Key Pharmacophoric Features of the Indazolium Ion
A general pharmacophore model for an indazolium ion would include the following features:
-
Hydrogen Bond Donor (HBD): The protonated nitrogen of the pyrazole ring.
-
Aromatic Ring (AR): The fused benzene ring, which can participate in pi-stacking interactions.
-
Hydrophobic Feature (HY): The overall bicyclic ring system contributes to hydrophobic interactions.
-
Positive Ionizable (PI): The overall positive charge of the indazolium cation.
Caption: A generalized pharmacophore model for an indazolium ion.
Computational Workflow for Pharmacophore-Based Virtual Screening
-
Target and Ligand Preparation: Obtain the 3D structure of the target protein. Prepare a library of compounds for screening, ensuring that the indazole-containing molecules are protonated to reflect their state as hydrochloride salts.
-
Pharmacophore Model Generation: Develop a pharmacophore model based on known active ligands or the active site of the target protein.[20]
-
Virtual Screening: Screen the prepared library of protonated compounds against the pharmacophore model to identify molecules that match the key features.
-
Molecular Docking: Dock the hits from the virtual screening into the active site of the target protein to predict their binding mode and estimate their binding affinity.[5]
-
Hit Prioritization: Rank the docked compounds based on their docking scores and visual inspection of their interactions with the target protein.
Application in Drug Discovery: The Case of Axitinib and Pazopanib
The strategic use of indazole intermediates is exemplified in the synthesis of the anticancer drugs Axitinib and Pazopanib.
Axitinib: The synthesis of Axitinib, a potent VEGFR inhibitor, often involves a 6-iodo-1H-indazole intermediate.[21] This intermediate undergoes a series of coupling reactions to build the final complex molecule.[1][22] The use of a protected indazole intermediate is crucial for regioselective functionalization.[23][24]
Pazopanib: The synthesis of Pazopanib, another multi-targeted tyrosine kinase inhibitor, frequently starts from 3-methyl-6-nitro-1H-indazole.[7] This intermediate is then elaborated through several steps, including methylation and coupling with other heterocyclic fragments, to yield Pazopanib, which is often formulated as the hydrochloride salt.[8][25][26]
Conclusion
Indazole hydrochloride intermediates are more than just synthetic stepping stones; they are key molecular entities with distinct and advantageous pharmacophore properties. Their enhanced solubility, stability, and unique hydrogen bonding and electrostatic features make them invaluable in modern drug discovery. A thorough understanding of their synthesis, characterization, and computational modeling is essential for medicinal chemists and drug development professionals seeking to design the next generation of indazole-based therapeutics. By strategically leveraging the properties of these intermediates, researchers can accelerate the development of novel drugs with improved efficacy and pharmacokinetic profiles.
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Methodological & Application
Protocols for N-alkylation using 6-(Chloromethyl)-1H-indazole hydrochloride: A Detailed Guide for Researchers
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The functionalization of this heterocycle, particularly through N-alkylation, is a critical step in the synthesis of new drug candidates. This guide provides detailed application notes and protocols for the use of 6-(chloromethyl)-1H-indazole hydrochloride as a versatile alkylating agent for the introduction of the indazol-6-ylmethyl moiety onto various nucleophiles. As this reagent is supplied as a hydrochloride salt, careful consideration of reaction stoichiometry and base selection is paramount for successful and reproducible outcomes.
Reagent Overview and Safety Considerations
6-(Chloromethyl)-1H-indazole hydrochloride is a reactive electrophile. The chloromethyl group is susceptible to nucleophilic substitution, while the indazole ring itself possesses two nucleophilic nitrogen atoms (N1 and N2). The hydrochloride salt form enhances stability for storage but necessitates neutralization during the reaction.
Safety and Handling: 6-(Chloromethyl)-1H-indazole hydrochloride should be handled with care in a well-ventilated chemical fume hood.[1][3][4] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[3] Store the reagent in a cool, dry place in a tightly sealed container.[4]
General Principles of N-Alkylation with 6-(Chloromethyl)-1H-indazole hydrochloride
The primary challenge in the N-alkylation of nitrogen heterocycles like indazole is controlling regioselectivity.[2][5][6] Alkylation can occur at either the N1 or N2 position, and the outcome is highly dependent on the reaction conditions.
-
N1-Alkylation: Generally favored by using a strong, non-coordinating base such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[2][7] This is often attributed to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[7]
-
N2-Alkylation: Can be favored under different conditions, sometimes involving thermodynamic control or specific catalytic systems.[8]
When using 6-(chloromethyl)-1H-indazole hydrochloride as the alkylating agent, an additional consideration is the neutralization of the hydrochloride salt. This requires at least one equivalent of base. Therefore, when reacting with a nucleophile that also requires deprotonation (e.g., another indazole, a thiol), a total of at least two equivalents of base will be necessary. For nucleophiles that are themselves basic (e.g., primary or secondary amines), careful adjustment of the base stoichiometry is crucial to ensure both neutralization of the reagent and optimal reaction conditions.
Experimental Protocols
N-Alkylation of a Primary Amine: Synthesis of N-(Indazol-6-ylmethyl)aniline
This protocol describes the reaction of 6-(chloromethyl)-1H-indazole hydrochloride with aniline, a representative primary amine. An excess of a milder base is used to both neutralize the hydrochloride and facilitate the reaction.
Materials:
-
6-(Chloromethyl)-1H-indazole hydrochloride
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv), aniline (1.1 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the indazole reagent.
-
Stir the reaction mixture at 50 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(indazol-6-ylmethyl)aniline.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to neutralize the hydrochloride salt and deprotonate the aniline nucleophile to a sufficient extent to promote alkylation, while being mild enough to minimize side reactions. The excess is to ensure complete neutralization and drive the reaction forward.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Moderate heating is employed to increase the reaction rate without causing decomposition of the reactants or products.
N-Alkylation of a Secondary Amine: Synthesis of N-Methyl-N-(indazol-6-ylmethyl)benzylamine
This protocol details the alkylation of N-methylbenzylamine, a representative secondary amine.
Materials:
-
6-(Chloromethyl)-1H-indazole hydrochloride
-
N-Methylbenzylamine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-methylbenzylamine (1.2 equiv) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add solid 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that will effectively deprotonate the secondary amine and neutralize the hydrochloride salt. The use of a strong base ensures a high concentration of the nucleophilic aminide anion, driving the reaction to completion.
-
Solvent: THF is an aprotic solvent that is compatible with sodium hydride.
-
Inert Atmosphere: Necessary due to the reactivity of sodium hydride with atmospheric moisture.
N-Alkylation of Indazole: Regioselective Synthesis of 1-(Indazol-6-ylmethyl)-1H-indazole and 2-(Indazol-6-ylmethyl)-2H-indazole
This section provides two protocols for the N-alkylation of 1H-indazole with 6-(chloromethyl)-1H-indazole hydrochloride, aiming for N1 and N1/N2 mixture respectively.
Protocol 3.3.1: N1-Selective Alkylation
Materials:
-
6-(Chloromethyl)-1H-indazole hydrochloride
-
1H-Indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 1H-indazole (1.1 equiv) in anhydrous THF dropwise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Add solid 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv) portion-wise at room temperature.
-
Stir the reaction at room temperature for 16-24 hours.
-
Follow the quenching, extraction, and purification steps as described in Protocol 3.2. Separation of any minor N2-isomer may be possible by careful column chromatography.
Protocol 3.3.2: N1/N2-Alkylation
Materials:
-
6-(Chloromethyl)-1H-indazole hydrochloride
-
1H-Indazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 6-(chloromethyl)-1H-indazole hydrochloride (1.0 equiv), 1H-indazole (1.1 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous DMF to a concentration of approximately 0.2 M.
-
Stir the mixture at 60 °C for 12-18 hours.
-
Follow the workup and purification steps as described in Protocol 3.1. The two regioisomers will likely require careful separation by flash column chromatography.
Characterization of N-Alkylated Indazoles
Distinguishing between N1 and N2-alkylated indazole isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Heteronuclear Multiple Bond Correlation (HMBC) experiments.[2][5] In N1-substituted indazoles, a correlation is typically observed between the protons of the methylene bridge and the C7a carbon of the indazole ring. Conversely, for N2-substituted indazoles, a correlation is expected between the methylene protons and the C3 carbon.[2]
Data Summary and Visualization
Table 1: Summary of Reaction Conditions for N-Alkylation
| Protocol | Nucleophile | Base | Solvent | Temperature (°C) | Expected Major Product(s) |
| 3.1 | Primary Amine | K₂CO₃ | DMF | 50 | N-alkylated amine |
| 3.2 | Secondary Amine | NaH | THF | Room Temp | N-alkylated amine |
| 3.3.1 | 1H-Indazole | NaH | THF | Room Temp | N1-alkylated indazole |
| 3.3.2 | 1H-Indazole | K₂CO₃ | DMF | 60 | Mixture of N1 and N2-alkylated indazoles |
Diagram 1: General Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation reactions.
Diagram 2: Regioselectivity in Indazole Alkylation
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
References
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. (URL not provided in search results)
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (URL not provided in search results)
- CN104130191A - Indazole compound and preparation method thereof - Google P
- Safety Data Sheet - CymitQuimica. (URL not provided in search results)
- (URL not provided)
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
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Sources
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 8. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: Solvent Selection for Reactions Involving Indazole Hydrochloride Salts
Introduction: The Indazole Hydrochloride Challenge
Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in numerous clinically important drugs.[1][2] These compounds are frequently supplied and handled as hydrochloride (HCl) salts to improve their stability, crystallinity, and aqueous solubility. However, this salt form presents a significant challenge for synthetic chemists: poor solubility in the common organic solvents required for typical transformations like N-alkylation, N-arylation, and cross-coupling reactions.
The selection of an appropriate solvent is therefore not merely a matter of convenience but a critical parameter that governs the success, yield, and even the regiochemical outcome of the reaction.[3][4] This guide provides a comprehensive framework for rationally selecting solvents for reactions involving indazole hydrochloride salts, blending fundamental principles with field-proven protocols to empower researchers in drug discovery and development.
Fundamental Principles: Solubility and Reactivity of an Ionic Reactant
An indazole hydrochloride salt is an ionic compound. To achieve dissolution in an organic medium, the solvent must overcome the salt's crystal lattice energy. This is governed by several interconnected solvent properties.
The Role of Dielectric Constant and Polarity
The dielectric constant (ε) of a solvent reflects its ability to reduce the electrostatic force between two opposite charges.[5] Solvents with a high dielectric constant (typically ε > 15) are more effective at shielding the positive (indazolium) and negative (chloride) ions from each other, facilitating dissolution.[6][7][8]
-
Polar Solvents: Possess a significant dipole moment, allowing them to interact favorably with charged species through dipole-ion interactions.[9]
-
Nonpolar Solvents: Have a low dielectric constant and minimal dipole moment, making them poor choices for dissolving salts.
Protic vs. Aprotic Solvents: A Critical Distinction
This is arguably the most crucial factor in reactions involving nucleophiles.[10][11]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[10] While excellent for dissolving salts, they can form a "solvent cage" around the deprotonated indazole anion (the active nucleophile), severely diminishing its reactivity through hydrogen bonding.[11][12]
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, acetonitrile, acetone) possess dipole moments but lack O-H or N-H bonds.[10][11] They are effective at solvating the cation (e.g., Na⁺, K⁺ from the base) but leave the nucleophilic anion relatively "naked" and highly reactive. This often makes them the solvents of choice for nucleophilic substitution reactions.[12][13]
The In-Situ Neutralization Imperative
The indazole hydrochloride salt is not nucleophilic. Before any reaction can occur, the indazole must be deprotonated to its neutral form or, more commonly, to its anionic indazolide form using a base.
Indazole-H⁺Cl⁻ + Base → Indazole (nucleophile) + [Base-H]⁺Cl⁻
This means the chosen solvent must not only dissolve the starting salt (at least partially) but also be compatible with the chosen base and capable of dissolving the reaction intermediates. The choice of base and solvent are therefore inextricably linked.[14][15]
A Systematic Approach to Solvent Selection
A logical, stepwise approach can save significant time and resources. The workflow below outlines a rational process for identifying a suitable solvent system.
Caption: Systematic workflow for solvent selection.
Solvent Selection for Key Reaction Classes
The optimal solvent is highly dependent on the reaction mechanism.
N-Alkylation: The Regioselectivity Challenge
Direct alkylation of indazoles is notorious for producing mixtures of N1 and N2 substituted products.[16][17] Solvent choice, in concert with the base, is the primary tool for controlling this outcome.[3][4][18]
-
For N1-Selectivity (Thermodynamic Product): The combination of a strong, non-nucleophilic hydride base in a moderately polar, coordinating solvent is highly effective.[14][19]
-
For N2-Selectivity (Kinetic Product): Conditions that favor the more nucleophilic N2 atom of the indazolide anion are required. This can sometimes be achieved under different conditions, for example, Mitsunobu reactions often favor the N2 isomer.[3][20] Certain substrates, particularly those with electron-withdrawing groups at the C7 position, can also strongly favor N2 alkylation.[4][20]
| Reaction Goal | Recommended Base | Recommended Solvent | Rationale & Comments |
| High N1-Selectivity | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Classic combination. Na⁺ coordinates to N2, directing alkylation to N1.[3][14][19] Requires anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane | Excellent yields and N1 selectivity have been reported, especially at higher temperatures (~90 °C).[16] | |
| Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | A common system, but may result in lower N1:N2 ratios compared to NaH/THF.[4] | |
| Mixture or N2-Favored | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Often leads to mixtures of N1 and N2 isomers.[4] |
| Mitsunobu Conditions | Tetrahydrofuran (THF) | Can show a strong preference for the N2-substituted product.[3] |
N-Arylation (Buchwald-Hartwig & Ullmann Type)
These copper- or palladium-catalyzed reactions typically require polar aprotic solvents to maintain the solubility of the catalyst, ligands, and salt byproducts throughout the reaction.
-
Preferred Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), and Dioxane are commonly employed.[21][22]
-
Rationale: These solvents effectively dissolve the various components and can tolerate the higher temperatures often required for these coupling reactions (90-130 °C).[22][23] The choice may depend on the specific catalyst system and the nature of the aryl halide.
Suzuki-Miyaura Cross-Coupling
This versatile C-C bond-forming reaction requires a solvent system that can accommodate both organic and inorganic components (boronic acid, base, palladium catalyst).
-
Common Systems: Mixtures of an organic solvent with water are frequently used.
-
1,4-Dioxane / Water: A traditional and highly effective choice for a broad range of substrates.[24][25][26]
-
Tetrahydrofuran (THF) / Water: A good alternative, though its lower boiling point limits the reaction temperature.
-
Dimethylformamide (DMF): Useful for substrates with poor solubility in other systems.[24]
-
-
Rationale: The aqueous component is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle. The organic solvent ensures the solubility of the indazole substrate and the organoboronic acid.[27] The ratio of organic solvent to water is a key parameter for optimization.
Caption: Interplay of solvent properties and reaction outcomes.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and inert atmosphere techniques should be used where specified.
Protocol 1: General Procedure for N1-Selective Alkylation of an Indazole HCl Salt
This protocol is optimized for achieving high N1-regioselectivity using the well-established NaH/THF system.[14]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the indazole hydrochloride salt (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration). Stir the resulting suspension.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Gas evolution (H₂) will occur.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A color change or dissolution of solids may be observed as the sodium indazolide salt forms.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to separate the N1-alkylated product from any minor N2-isomer and other impurities.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol uses a standard Pd-catalyzed system in a dioxane/water mixture.[25]
-
Preparation: To a round-bottom flask, add the halogenated indazole hydrochloride salt (1.0 equiv), the desired organoboronic acid or ester (1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 equiv).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v, to achieve approx. 0.1 M concentration of the limiting reagent).
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
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Valdés-García, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
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Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2051. [Link]
-
Keating, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
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Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Al-Majid, A. M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(6), 2829. [Link]
-
Gurung, S. R., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 5(5), 2945-2949. [Link]
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Keating, C., et al. (2021). Effect of base, solvent, and temperature. ResearchGate. [Link]
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Shaik, N. B., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13, 11453. [Link]
-
Joy, N., et al. (2020). Screening of different solvents for Suzuki coupling. ResearchGate. [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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Poudel, S. (2024). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions. Medium. [Link]
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Fakhree, M. A., et al. (2011). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Pharmaceutical Research, 28, 1109-1116. [Link]
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Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
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University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5801. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
de Oliveira, C. S. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 2697-2706. [Link]
-
SciSpace. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in. SciSpace. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
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ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. ChemTalk. [Link]
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Reddit r/chemhelp. (2019). Polar Protic vs. Polar Aprotic Solvents. Reddit. [Link]
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ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Indazole. Wikipedia. [Link]
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Honeywell. (n.d.). Dielectric Constant. Honeywell. [Link]
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Al-Tel, T. H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3144. [Link]
-
Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research, 5(1), 12-19. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 1877-1901. [Link]
-
Mohammed, S. H., et al. (2021). Impact of Solvent Polarity on the molecular properties of Dimetridazole. ResearchGate. [Link]
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
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Fakhree, M. A., et al. (2010). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. ResearchGate. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 13, 14250. [Link]
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- 5. Dielectric Constant [macro.lsu.edu]
- 6. The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions [tengerchemical.com]
- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. research.ucc.ie [research.ucc.ie]
- 20. researchgate.net [researchgate.net]
- 21. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 22. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents [patents.google.com]
- 24. reddit.com [reddit.com]
- 25. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Scalable synthesis routes for 6-(Chloromethyl)-1H-indazole hydrochloride
Application Note: Scalable Process Development for 6-(Chloromethyl)-1H-indazole Hydrochloride
Part 1: Executive Summary & Strategic Route Selection
The moiety 6-(chloromethyl)-1H-indazole is a critical "linchpin" intermediate in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), particularly those targeting VEGFR and PDGFR. Its benzylic chloride functionality serves as a potent electrophile for coupling with various nucleophiles (amines, thiols) to construct complex pharmacophores.[1]
However, the synthesis of this molecule presents two specific challenges during scale-up:
-
Regioselectivity: Direct halogenation of the 6-methyl precursor (via radical mechanism) often yields a mixture of 3-halo and 6-halomethyl isomers, requiring tedious chromatographic separation.
-
Stability: The free base of 6-(chloromethyl)-1H-indazole is prone to autocatalytic polymerization and hydrolysis. Isolation as the hydrochloride salt is strictly required to ensure shelf-stability and handling safety.
Selected Synthetic Strategy: Functional Group Interconversion (FGI)
To ensure scalability and purity, we reject direct radical halogenation.[1] Instead, we utilize a Reductive Functionalization Strategy starting from the commercially available methyl 1H-indazole-6-carboxylate. This route guarantees regiochemical purity by locking the carbon skeleton before the reactive chloride is introduced.
The Workflow:
-
Step 1 (Reduction): Chemoselective reduction to (1H-indazol-6-yl)methanol.
-
Step 2 (Chlorination): Deoxychlorination using Thionyl Chloride (
) to yield the target HCl salt.[1]
Part 2: Detailed Experimental Protocols
Step 1: Reduction of Methyl 1H-indazole-6-carboxylate
Objective: Convert the ester to the benzylic alcohol without reducing the indazole double bond.
-
Reagents:
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charging: Charge LAH (1.2 equiv) suspended in anhydrous THF (10 V) into the RBF. Cool to 0°C using an ice/salt bath.[1]
-
Addition: Dissolve Methyl 1H-indazole-6-carboxylate in THF (5 V). Add this solution dropwise to the LAH suspension over 45 minutes, maintaining internal temperature
.-
Mechanism Note: The hydride attacks the carbonyl carbon. The indazole NH is deprotonated first, consuming 1 equiv of hydride, necessitating the excess reagent.[1]
-
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][4][5]
-
Quench (Fieser Method): Cool back to 0°C. Carefully add:
-
Workup: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad.[1] Rinse the cake with warm THF.
-
Isolation: Concentrate the filtrate in vacuo. The product, (1H-indazol-6-yl)methanol , often precipitates as a solid. If oil remains, triturate with diethyl ether.[1]
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 85–92% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 168–172°C |
| HPLC Purity | >98% (a/a) |
Step 2: Chlorination to 6-(Chloromethyl)-1H-indazole HCl
Objective: Convert the alcohol to the chloride using
-
Reagents:
Protocol:
-
Safety: This reaction generates
and gas.[1] A caustic scrubber (NaOH trap) is mandatory. [1] -
Setup: Dry 3-neck RBF with condenser and addition funnel. Connect outlet to scrubber.[1]
-
Charging: Suspend (1H-indazol-6-yl)methanol in DCM (15 V). Cool to 0–5°C.[1]
-
Addition: Add
dropwise over 30 minutes.-
Observation: The suspension will likely solubilize as the alkyl sulfite intermediate forms, then reprecipitate as the HCl salt forms.[1]
-
-
Reaction: Remove cooling bath. Reflux (40°C) for 2–3 hours.[1]
-
Endpoint: HPLC shows <0.5% starting alcohol.[1]
-
-
Isolation (Critical for Stability):
-
Drying: Vacuum dry at 35°C for 6 hours. Do not exceed 40°C to prevent degradation.[1]
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | 88–95% |
| Appearance | White to beige crystalline solid |
| Storage | -20°C, Desiccated, Argon atmosphere |
| Shelf Life | 6 months (retest required) |[1]
Part 3: Visualization of Logic & Pathways
Figure 1: Synthetic Workflow & Mechanism
This diagram illustrates the flow from the ester precursor to the final salt, highlighting the critical intermediate states.[1]
Caption: Figure 1. Linear synthesis route emphasizing the functional group interconversion (FGI) strategy to ensure regioselectivity.
Figure 2: Impurity Fate Mapping & Stability
Understanding the degradation pathways is vital for handling this reactive intermediate.
Caption: Figure 2. Degradation pathways.[1] Moisture leads to hydrolysis (Impurity A), while heat/neutralization promotes dimerization (Impurity B).[1]
Part 4: Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete extraction of alcohol from Aluminum salts. | Use continuous extraction (Soxhlet) with THF if the filter cake remains gummy.[1] |
| Sticky Solid (Step 2) | Presence of residual | Triturate the crude solid with anhydrous diethyl ether or hexanes; vacuum dry with a weak base trap. |
| Impurity A (Alcohol) in Final Product | Incomplete reaction or moisture ingress during filtration.[1] | Ensure |
| Yellow/Brown Coloration | Oxidation of the indazole ring or polymerization. | Ensure reaction temperature does not exceed 40°C. Store in amber glass. |
References
-
Vertex Pharmaceuticals Inc. (2014).[1] Indazole compound and preparation method thereof. CN104130191A.[1][2] Link (Describes the general route of Indazole Formaldehyde -> Alcohol -> Chloride).
-
Sigma-Aldrich. (n.d.). 6-Chloro-1H-indazole Safety Data Sheet. Link (Provides toxicity and handling data for chloro-indazoles).[1]
-
Gerrard, W. (1940).[1] The reaction of thionyl chloride with alcohols. Journal of the Chemical Society.[1] (Foundational mechanism for
chlorination). -
Li, H., et al. (2024).[1][6] Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Link (Review of ester reduction protocols).
Sources
- 1. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 2. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. 2503209-27-4|6-(Chloromethyl)-1-methyl-1H-indazole hydrochloride|BLD Pharm [bldpharm.com]
- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of indazole HCl in DMSO or Methanol
Welcome to the technical support guide for handling Indazole Hydrochloride (Indazole HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges encountered when working with Indazole HCl in two frequently used laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my Indazole HCl in DMSO. What are the first steps I should take?
When facing solubility challenges with Indazole HCl in DMSO, it is crucial to approach the problem systematically. The initial assumption should be that the compound is soluble, but the dissolution kinetics may be slow.
Initial Troubleshooting Steps:
-
Ensure Solvent Quality: Use anhydrous, high-purity DMSO. Water contamination can significantly alter the solvent properties and may hinder the dissolution of your compound.
-
Mechanical Agitation: Vigorous vortexing or stirring is the first and simplest method to try. This increases the interaction between the solvent and the solute particles.
-
Sonication: If stirring is insufficient, sonication can be very effective. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that helps to break apart solid agglomerates and enhance dissolution. A protocol for a related indazole derivative, Indazole-Cl, specifically recommends sonication to achieve a concentration of 4.5 mg/mL in DMSO.[1]
-
Gentle Heating: Warming the solution can increase the solubility of many compounds. However, this should be done with caution. A detailed explanation of the potential risks of heating Indazole HCl in DMSO is provided in Q3.
Q2: What is the expected solubility of Indazole HCl in DMSO and Methanol?
-
DMSO: Indazole derivatives are frequently dissolved in deuterated DMSO (DMSO-d6) for NMR analysis, which indicates good solubility at concentrations required for this technique.[2][3][4] Furthermore, a troubleshooting guide for 7-Methyl-1H-indazole-3-carboxamide recommends creating a high-concentration stock solution in DMSO.[5]
-
Methanol: Indazole itself is reported to be soluble in alcohol.[1] As a polar protic solvent, methanol is generally a good solvent for hydrochloride salts due to its ability to solvate both the cation and the chloride anion.
The following table provides a qualitative summary and a starting point for your experiments.
| Solvent | Compound | Expected Solubility | Recommended Starting Concentration |
| DMSO | Indazole HCl | Good to Excellent | 10-50 mM |
| Methanol | Indazole HCl | Moderate to Good | 1-10 mM |
It is always recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental needs.
Q3: I've heard that heating Indazole HCl in DMSO can be problematic. Is this true?
Yes, heating Indazole HCl in DMSO should be approached with caution due to a potential chemical reaction. The combination of DMSO and a strong acid like HCl can form a reactive intermediate, which can act as an oxidant.[6] This could potentially lead to the degradation of your Indazole HCl, especially at elevated temperatures.
Recommendations for Heating:
-
Use Gentle Heat: If heating is necessary, use a water bath set to a low temperature (e.g., 30-40°C) and monitor the dissolution process closely.
-
Minimize Heating Time: Do not leave the solution heating for extended periods. Apply heat only for the time required to achieve dissolution.
-
Consider Alternatives: Before resorting to heat, exhaust all other options such as extended sonication or the use of a co-solvent (see Q5).
Q4: My Indazole HCl is insoluble in Methanol even after trying the basic steps. What's next?
If you are still facing issues with dissolving Indazole HCl in methanol, consider the following advanced troubleshooting steps. The workflow below outlines a systematic approach to addressing this issue.
Troubleshooting Workflow for Indazole HCl in Methanol
Caption: A step-by-step workflow for troubleshooting Indazole HCl solubility in Methanol.
Q5: Can I use a co-solvent to improve the solubility of Indazole HCl?
Yes, using a co-solvent can be a very effective strategy. A small amount of a co-solvent can significantly alter the polarity of the primary solvent, leading to improved solubility.
-
For Methanol: If your experimental design allows, adding a small percentage of water (e.g., 1-5%) can sometimes improve the solubility of hydrochloride salts.
-
For DMSO: While DMSO is an excellent solvent, if you are struggling to reach a very high concentration, adding a small amount of a more polar solvent might be beneficial, provided it is compatible with your downstream application.
Always ensure that the chosen co-solvent is compatible with your experimental system and will not interfere with your results.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Indazole HCl in DMSO
This protocol provides a step-by-step guide for preparing a stock solution of Indazole HCl in DMSO, incorporating best practices for handling potential solubility issues.
Materials:
-
Indazole HCl powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of Indazole HCl powder. For a 1 mL of a 10 mM solution, you will need approximately 1.55 mg of Indazole HCl (assuming a molecular weight of 154.59 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the Indazole HCl.
-
Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath. Sonicate in short bursts of 5-10 minutes, allowing the solution to cool in between cycles to avoid excessive heating.
-
Visual Inspection: After each sonication cycle, visually inspect the solution for any remaining solid particles.
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Logical Relationship of Dissolution Techniques
Caption: The logical progression of techniques for dissolving Indazole HCl.
Protocol 2: Assessing the Stability of Indazole HCl in DMSO
Given the potential for reactivity, it is prudent to assess the stability of your Indazole HCl stock solution in DMSO, especially if it will be stored for an extended period or used in sensitive assays.
Materials:
-
Freshly prepared Indazole HCl stock solution in DMSO
-
LC-MS or HPLC system
Procedure:
-
Initial Analysis (T=0): Immediately after preparing your stock solution, take a small aliquot and dilute it to an appropriate concentration for analysis by LC-MS or HPLC. Obtain the chromatogram and mass spectrum of the main peak corresponding to Indazole HCl.
-
Incubation: Store the stock solution under your intended storage conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At various time points (e.g., 24 hours, 48 hours, 1 week), take another aliquot from the stock solution, dilute it in the same manner, and analyze it using the same LC-MS or HPLC method.
-
Data Comparison: Compare the chromatograms from the different time points. Look for any decrease in the area of the main peak or the appearance of new peaks, which would indicate degradation.
This proactive stability assessment can save you from potential experimental artifacts and ensure the reliability of your results.
References
-
Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., & Foces-Foces, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
-
Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., & Foces-Foces, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
-
Alkorta, I., Claramunt, R. M., & Elguero, J. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
-
Dotsenko, V. V., Frolov, K. A., & Krivokolysko, S. G. (2018). DMSO-HCl system as an efficient oxidant of thioamides and selenoamides. Molbank, 2018(3), M1009. [Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciforum.net [sciforum.net]
Technical Support Center: Controlling Regioselectivity in 1H-Indazole Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1H-indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the complex but critical challenge of controlling regioselectivity in their synthetic routes. The indazole nucleus is a privileged scaffold in modern drug discovery, but its ambidentate nucleophilicity and multiple C-H bonds present significant hurdles to selective modification.[1][2]
This document provides in-depth, experience-driven answers to common problems, troubleshooting guides for when reactions deviate from the expected outcome, and validated protocols to guide your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most fundamental questions regarding regioselectivity in indazole chemistry.
Q1: Why do I get a mixture of N1 and N2 alkylated products when I deprotonate and add an alkyl halide?
Answer: This is the most common challenge in indazole chemistry. The indazolide anion, formed upon deprotonation, is an ambidentate nucleophile with significant electron density on both N1 and N2. The resulting N1- and N2-alkylated indazoles are often close in thermodynamic stability, leading to product mixtures.[1][3]
The ratio of N1 to N2 isomers is highly dependent on a subtle interplay of factors:
-
Counter-ion (from the base): Smaller, "harder" cations like Li⁺ and Na⁺ tend to coordinate more tightly to the N2 nitrogen (and potentially chelate with a C3 substituent), sterically hindering it and favoring alkylation at the N1 position.[3][4] Larger, "softer" cations like K⁺ or Cs⁺ form looser ion pairs, allowing the electrophile to attack the more nucleophilic N2 atom.
-
Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation, creating "naked" anions and often favoring N2 alkylation. Less polar solvents like THF promote tighter ion pairing, which can enhance selectivity for N1.[5][6]
-
Electrophile: The nature of the alkylating agent plays a role. Hard electrophiles may favor reaction at the harder N1 position, while softer electrophiles may prefer the softer N2 position, in line with Hard-Soft Acid-Base (HSAB) theory.
-
Substituents: The electronic and steric nature of substituents on the indazole ring dramatically influences the N1/N2 ratio. Electron-withdrawing groups at C7, for instance, have been shown to confer excellent N2 selectivity.[2][4][6]
Q2: Which position on the indazole ring (C3, C4, C5, C6, C7) is most reactive towards electrophilic aromatic substitution?
Answer: The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack (e.g., halogenation, nitration). This is due to the electronic influence of the adjacent pyrrole-like nitrogen (N2). However, achieving high selectivity can be challenging, and reactions often require careful optimization. For instance, bromination with NBS can be highly regioselective for the C3 position under various conditions.
Q3: What is a "directing group" and why is it necessary for C-H functionalization on the benzene portion (C4-C7)?
Answer: A directing group (DG) is a functional group installed on the indazole (typically at N1 or N2) that coordinates to a transition metal catalyst (like Pd, Rh, or Ru).[7][8] This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization (e.g., arylation, alkenylation). Without a directing group, C-H activation on the benzene ring is often unselective and inefficient. Common directing groups include pyridine, amides, and carboxylic acids.[7][8]
Troubleshooting Guides & Decision Workflows
Problem 1: Poor N1/N2 Selectivity in Alkylation
Symptoms: Your reaction yields a difficult-to-separate mixture of N1 and N2 alkylated isomers, typically in a ratio between 1:2 and 2:1. Standard conditions (e.g., K₂CO₃ in DMF) are not providing the desired selectivity.[1]
Root Cause Analysis & Solutions:
The outcome is dictated by whether the reaction is under kinetic or thermodynamic control, and the nature of the indazolide ion pair.
-
To Favor N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[5][6]
-
Strategy 1: Use a "Hard" Cation/Non-polar Solvent Combination. This promotes a tight ion pair that favors the thermodynamically stable N1 product. A highly effective system is using Sodium Hydride (NaH) in Tetrahydrofuran (THF).[2][4] This combination often gives >99% N1 selectivity, especially with C3-substituted indazoles.[2][4]
-
Strategy 2: Exploit Equilibration. Using certain electrophiles, it's possible to equilibrate an initial mixture to the more stable N1 isomer.[5][6] This has been shown to be effective with α-halo carbonyl electrophiles.[6]
-
-
To Favor N2-Alkylation (Kinetic Product):
-
Strategy 1: Use a "Soft" Cation/Polar Solvent Combination. Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile is a common choice. The large cesium ion forms a loose, solvent-separated ion pair, exposing the more nucleophilic N2 atom for a rapid, kinetically controlled reaction.
-
Strategy 2: Mitsunobu Conditions. The Mitsunobu reaction (PPh₃, DIAD/DEAD) with an alcohol often shows a strong preference for N2 alkylation.[5]
-
Strategy 3: Acid-Catalyzed Conditions. A recently developed method using alkyl trichloroacetimidates under acidic conditions has shown exceptionally high N2 selectivity. The mechanism is thought to involve the less stable 2H-indazole tautomer, which, despite its lower concentration, is significantly more reactive, leading to the N2 product.[9]
-
Decision Workflow for N-Alkylation
Caption: Decision tree for selecting N-alkylation conditions.
Problem 2: Lack of C-H Functionalization or Multiple Products
Symptoms: You are attempting a transition-metal-catalyzed C-H functionalization (e.g., arylation, alkenylation) on an N-substituted indazole, but you either recover starting material or get a complex mixture of isomers.
Root Cause Analysis & Solutions:
-
Cause 1: No Directing Group. Without a coordinating group on the nitrogen, the catalyst has no "anchor point" and C-H activation is undirected and inefficient.[10]
-
Solution: Install a suitable directing group at the N1 or N2 position. For C7 functionalization, an N1-directing group is required. For C3 functionalization on a 2H-indazole, an N2-aryl group can direct C-H activation to the ortho-positions of that aryl ring.[11]
-
-
Cause 2: Incorrect Catalyst/Ligand Combination. The choice of metal (Pd, Rh, Cu, Ni) and its ligand set is crucial for reactivity and selectivity.[12][13][14][15]
-
Solution: Conduct a thorough literature search for the specific transformation you are attempting. C7-arylation of N1-pyridylindazoles, for example, is well-established with Palladium catalysis. Rhodium(III) catalysts are often used for C-H activation/annulation sequences to build the indazole core itself.[12][15]
-
-
Cause 3: Steric Hindrance. A bulky substituent near the target C-H bond can prevent the catalyst from accessing it.
-
Solution: Re-evaluate your synthetic strategy. It may be necessary to introduce the bulky group after the C-H functionalization step.
-
Conceptual Workflow for Directed C-H Functionalization
Caption: General workflow for chelation-assisted C-H functionalization.
Key Protocols & Methodologies
Protocol 1: Highly Selective N1-Alkylation of 1H-Indazole
This protocol is optimized for achieving high N1 selectivity, minimizing the formation of the N2 isomer. It is based on the principle of using a hard counter-ion in a non-polar solvent.[2][4]
Materials:
-
1H-Indazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Bromide (or Iodide) (1.1 eq)
-
Saturated aq. NH₄Cl, Ethyl Acetate, Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole.
-
Add anhydrous THF to dissolve the indazole (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the slurry to stir at 0 °C for 30 minutes.
-
Add the alkyl bromide dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Hexanes/Ethyl Acetate) to isolate the N1-alkylated product.
Self-Validation/Characterization:
-
Expected Outcome: >95:5 ratio of N1:N2 isomers.
-
Confirmation: The regiochemistry must be confirmed unambiguously by 2D NMR. A ¹H-¹³C HMBC experiment is definitive. For the N1-isomer, a correlation will be observed between the N-alkyl CH₂ protons and the indazole C7a carbon. For the N2-isomer, the correlation will be to the C3 carbon.[5]
Protocol 2: Selective C3-Bromination of an N-Protected Indazole
This protocol describes the regioselective bromination at the most nucleophilic carbon position, C3. Protection of the nitrogen is crucial to prevent N-bromination and side reactions.
Materials:
-
N-protected 1H-Indazole (e.g., N1-SEM or N1-Boc protected) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected indazole in acetonitrile at room temperature.
-
Add NBS in one portion.
-
Stir the reaction at room temperature for 1-4 hours. Protect from light, as NBS can be light-sensitive.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, then wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 3-bromo-indazole derivative.
Expected Outcome: High yield of the C3-brominated product with high regioselectivity. The resulting 3-bromoindazole is a versatile intermediate for cross-coupling reactions.
Data Summary Table: Conditions vs. N-Alkylation Regioselectivity
| Entry | Base (eq) | Solvent | Electrophile | Temperature | N1:N2 Ratio (Typical) | Control Type | Reference |
| 1 | NaH (1.2) | THF | n-PentylBr | RT | >99:1 | Thermodynamic | [2][4] |
| 2 | K₂CO₃ (1.5) | DMF | MeI | RT | 53:47 | Mixed/None | [3] |
| 3 | Cs₂CO₃ (1.5) | DMF | BnBr | RT | 15:85 | Kinetic | (General Observation) |
| 4 | PPh₃/DIAD | THF | n-Pentanol | 0 °C to RT | 28:72 | Kinetic | [5] |
| 5 | TfOH (cat.) | Dioxane | t-Bu-Trichloroacetimidate | 100 °C | <1:99 | Kinetic (via 2H-tautomer) | [9] |
References
-
Zhu, J., et al. (2021). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Green Chemistry. Available at: [Link]
-
Zhu, J., et al. (2021). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PMC. Available at: [Link]
-
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available at: [Link]
-
Zhu, J., et al. (2021). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. Available at: [Link]
-
Giraud, F., et al. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at: [Link]
-
Campos, S. A., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
El Kazzouli, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
-
Baxter, R. D., et al. (2022). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. Available at: [Link]
-
Wang, L., et al. (2019). C-H functionalization of 2H-indazole. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Z., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. Available at: [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
-
Singh, T., et al. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. Available at: [Link]
-
Le C-S., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]
-
Gu, K., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available at: [Link]
-
El Kazzouli, S. (2019). C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher. Available at: [Link]
-
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]
-
Gande, S., et al. (2021). Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. Organic & Biomolecular Chemistry. Available at: [Link]
-
Janardhanan, J. C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. Available at: [Link]
-
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. ResearchGate. Available at: [Link]
-
Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
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Technical Support Center: Addressing Thermal Decomposition of Chloromethyl Indazoles
Chloromethyl indazoles are invaluable building blocks in medicinal chemistry and drug development, serving as key intermediates for introducing the indazole scaffold into complex molecules.[1][2][3] However, their utility is often hampered by inherent thermal instability. The lability of the chloromethyl group makes these compounds susceptible to decomposition at elevated temperatures, leading to reduced yields, complex impurity profiles, and challenges in reaction control.
This guide provides in-depth technical support for researchers encountering these stability issues. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common problems, explain the underlying chemical principles, and offer validated protocols for mitigation and analysis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability
Q1: My reaction mixture containing a chloromethyl indazole turns dark brown upon heating. What is happening?
A: The dark discoloration is a classic indicator of thermal decomposition and subsequent polymerization. The core issue is the weakness of the C-Cl bond in the chloromethyl group. At high temperatures, this bond can cleave, leading to the formation of a highly reactive indazolyl-methyl carbocation intermediate. This carbocation can then initiate a cascade of side reactions, including polymerization with other indazole molecules, resulting in complex, often insoluble, high-molecular-weight colored byproducts.
Q2: What are the primary degradation products I should expect from 1-(chloromethyl)-1H-indazole at high temperatures?
A: Besides polymerization, several specific small-molecule byproducts can form, depending on the reaction conditions (solvent, presence of nucleophiles, etc.). The most common are:
-
(1H-indazol-1-yl)methanol: Formed if trace water is present, which acts as a nucleophile attacking the carbocation intermediate.
-
Bis(1H-indazol-1-yl)methane (Dimer): Formed when a nucleophilic indazole molecule attacks the carbocation intermediate of another.
-
Solvent Adducts: If the reaction solvent is nucleophilic (e.g., methanol, acetonitrile), it can be trapped by the carbocation to form corresponding adducts.
These byproducts not only represent a loss of the desired starting material but can also complicate downstream purification.
Q3: How does the choice of solvent affect the stability of chloromethyl indazoles?
A: Solvent choice is critical. Polar, protic solvents (like methanol or ethanol) and highly polar aprotic solvents (like DMF or DMSO) can accelerate decomposition.[4] They can stabilize the charged carbocation intermediate, facilitating its formation. Non-polar, aprotic solvents such as toluene, dioxane, or chlorobenzene are generally preferred for reactions requiring elevated temperatures as they disfavor the formation of charged intermediates.[4]
Q4: Can I use a stabilizer to prevent or minimize decomposition?
A: Yes, the addition of a stabilizer can be a highly effective strategy. The choice of stabilizer depends on the suspected decomposition mechanism.
-
For Radical Pathways (Polymerization): If polymerization is the primary issue, a radical scavenger like Butylated Hydroxytoluene (BHT) is an excellent choice.[5][6] BHT is a phenolic antioxidant that can effectively quench free radicals, terminating the chain reactions that lead to polymer formation.[7][[“]] It is thermally stable and effective at low concentrations (typically 0.1-1.0 mol%).
-
For Acid-Catalyzed Pathways: If trace amounts of HCl (a potential byproduct of hydrolysis) are suspected of catalyzing further degradation, a non-nucleophilic acid scavenger like potassium carbonate or diisopropylethylamine (DIPEA) can be beneficial.
It is crucial to ensure the stabilizer does not interfere with the desired chemical transformation.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during reactions with chloromethyl indazoles.
| Symptom Observed | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Product Yield | Decomposition of Starting Material: The primary cause is often the thermal degradation of the chloromethyl indazole before it can react as intended. | 1. Confirm Decomposition: Analyze a sample of the crude reaction mixture using HPLC-MS to identify known degradation products (e.g., dimers, hydrolysis products).[9] 2. Lower Reaction Temperature: Attempt the reaction at the lowest possible temperature that still allows for the desired transformation. 3. Change Solvent: Switch to a less polar, aprotic solvent like toluene or dioxane to disfavor carbocation formation.[4] |
| Complex Impurity Profile | Multiple Degradation Pathways: A combination of hydrolysis, dimerization, and polymerization is occurring. | 1. Add a Stabilizer: Introduce BHT (0.1 mol%) to inhibit radical-mediated polymerization.[5][7] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize hydrolysis. Use of molecular sieves can be beneficial. |
| Formation of Insoluble Precipitate | Polymerization: High-molecular-weight polymers are often insoluble in common organic solvents. | 1. Isolate and Characterize: If possible, isolate the precipitate and attempt characterization (e.g., by solid-state NMR) to confirm its polymeric nature. 2. Implement Stabilization: This is a strong indication that a radical scavenger like BHT is necessary for future experiments.[[“]] |
| Inconsistent Results / Poor Reproducibility | Variability in Reagent Quality: Trace impurities (water, acids) in solvents or reagents can catalyze decomposition.[10] Inconsistent Heating: Hot spots in the reaction vessel can create localized areas of high temperature, promoting decomposition. | 1. Standardize Reagents: Use freshly distilled or high-purity anhydrous solvents for every reaction. 2. Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller and overhead stirring to maintain a consistent internal temperature. |
Section 3: Visualization of Key Processes
To better understand the challenges and solutions, the following diagrams illustrate the decomposition pathway and a logical troubleshooting workflow.
Decomposition Pathway
Troubleshooting Workflow
Section 4: Recommended Experimental Protocols
Protocol 1: HPLC-MS Method for Monitoring Decomposition
This protocol provides a general method for separating the parent chloromethyl indazole from its common degradation products.
-
Instrumentation: HPLC with UV detector coupled to a Mass Spectrometer (MS).[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for expected molecular weights of starting material, dimer, and hydrolysis product.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile and filter through a 0.22 µm syringe filter before injection.
Protocol 2: Small-Scale Screening of Stabilizers
This protocol allows for the efficient comparison of different stabilization strategies.
-
Setup: Arrange three microwave vials or sealed tubes, each with a stir bar.
-
Reagents: To each vial, add:
-
Chloromethyl indazole (100 mg, 1.0 equiv).
-
Anhydrous Toluene (2 mL).
-
-
Additives:
-
Vial 1 (Control): No additive.
-
Vial 2 (BHT): Add Butylated Hydroxytoluene (BHT) (~2 mg, ~0.05 equiv).[5]
-
Vial 3 (Base): Add anhydrous Potassium Carbonate (powdered, ~14 mg, ~0.5 equiv).
-
-
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at the target reaction temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2 hours), cool the vials to room temperature. Take a small aliquot from each, prepare as described in Protocol 1, and analyze by HPLC-MS.
-
Analysis: Compare the chromatograms. The most effective stabilizer will show the highest remaining percentage of the starting material and the lowest formation of degradation products relative to the control vial.
By systematically applying these troubleshooting principles and analytical methods, researchers can effectively manage the inherent instability of chloromethyl indazoles, leading to more successful and reproducible synthetic outcomes.
References
-
Butylated hydroxytoluene - Wikipedia. [Link]
-
The Peroxidase-Dependent Activation of Butylated Hydroxyanisole and Butylated Hydroxytoluene (BHT) to Reactive Intermediates. Formation of BHT-quinone Methide via a Chemical-Chemical Interaction - PubMed. [Link]
-
BHT (Butylated Hydroxytoluene) - Kao. [Link]
-
Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - ResearchGate. [Link]
-
What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
-
Analytical Methods - U.S. Department of Health and Human Services. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]
-
Indazole synthesis - Organic Chemistry Portal. [Link]
-
15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link]
-
The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC. [Link]
-
Influence of solvent and storage conditions on the stability of acaricide standard stock solutions - DOI. [Link]
-
Effect of base, solvent, and temperature. a | Download Scientific Diagram - ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. [Link]
-
Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays - American Chemical Society. [Link]
-
Direct catalytic asymmetric synthesis of N-heterocycles from commodity acid chlorides by employing α,β-unsaturated acylammonium salts - PubMed. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review - Caribbean Journal of Science and Technology. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. [Link]
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
Method Development and Validation of Multiclass Pesticide Residues and Metabolites in Wheat by GC-ECD and GC-MS - Asian Journal of Research in Chemistry. [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ANALYTICAL METHODS - ATSDR. [Link]
-
Degradation Kinetics and Mechanism of Polychloromethanes Reduction at Co-MoS 2 /Graphite Felt Electrode - MDPI. [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - MDPI. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. [Link]
-
and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]
-
Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach - ArODES HES-SO. [Link]
-
The Hydrolysis of Chloromethyl Aryl Sulfides 1 - ACS Publications. [Link]
-
Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether - ResearchGate. [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. [Link]
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- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
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- 9. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Validation & Comparative
Infrared (IR) spectroscopy peaks for chloromethyl indazole functional groups
Content Type: Technical Comparison & Characterization Guide Subject: 3-(Chloromethyl)-1H-indazole and related functional derivatives Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists
Executive Summary: The Diagnostic Challenge
Chloromethyl indazoles, particularly 3-(chloromethyl)-1H-indazole , are critical electrophilic intermediates in the synthesis of indazole-based kinase inhibitors and receptor modulators. Their characterization presents a specific spectroscopic challenge: distinguishing the reactive chloromethyl (
This guide objectively compares the IR spectral performance of chloromethyl indazoles against their precursors, defining the specific wavenumber shifts required for reaction monitoring and purity assessment.
Spectral Fingerprint Analysis[1][2][3]
The following data synthesizes experimental group frequencies for the indazole core with characteristic shifts observed during the chlorination of benzylic-type systems.
Table 1: Comparative Peak Assignments (Precursor vs. Product)
| Functional Group | Vibration Mode | Precursor: 3-(Hydroxymethyl)-1H-indazole | Product: 3-(Chloromethyl)-1H-indazole | Diagnostic Shift / Status |
| O-H / N-H | Stretching | Strong, Broad ( | Medium, Broad ( | Loss of Intensity: The massive O-H envelope disappears; only the N-H remains. |
| C-H (Aromatic) | Stretching | Invariant: Reference standard. | ||
| C-H (Aliphatic) | Stretching | Minor Shift: | ||
| Indazole Ring | C=N / C=C | Invariant: Confirms core integrity. | ||
| C-O vs. | Wagging/Twist | CRITICAL DIFFERENTIATOR: Disappearance of C-O; Appearance of distinct wag band. | ||
| C-Cl | Stretching | Absent | Diagnostic: Strong band, often split or shouldered due to rotational isomers. |
Key Diagnostic Regions[2][3][4]
The "Silent" Region (
)
Unlike nitriles or alkynes, chloromethyl indazoles show no activity here. Any peaks in this region suggest contamination (e.g., carbodiimide byproducts or overtone bands from high-concentration samples).
The Fingerprint Region (
)
This is the primary zone for confirmation.
-
The Wag (
): The group exhibits a characteristic wagging vibration significantly higher in energy than the C-O stretch of the alcohol. -
The Halogen Stretch (
): This band is strong and polar. In 3-substituted indazoles, it may overlap with the C-H out-of-plane (OOP) bending of the aromatic ring ( for ortho-disubstituted benzene rings). Differentiation: The C-Cl stretch is sensitive to solvent polarity and crystal packing, whereas the aromatic OOP is rigid.
Technical Comparison: Sampling Methodologies
The choice of sampling technique critically impacts the spectral quality of chloromethyl indazoles due to the high reactivity of the benzylic chloride.
Comparison: ATR vs. KBr Pellet
| Feature | Attenuated Total Reflectance (ATR) | Transmission (KBr Pellet) | Verdict |
| Sample Prep | None (Direct solid contact) | Grinding with KBr salt + Pressing | ATR Wins |
| Moisture Risk | Low (Short exposure) | High (KBr is hygroscopic) | ATR Wins |
| Chemical Stability | Inert (Diamond/ZnSe crystal) | Reactive: High pressure + heat can induce hydrolysis of | ATR Wins |
| Peak Resolution | High (Surface only) | Variable (Depends on particle size) | ATR Wins |
Expert Insight: Do not use KBr pellets for chloromethyl indazoles. The pressure generated during pellet formation, combined with hygroscopic KBr, frequently facilitates the hydrolysis of the chloromethyl group back to the alcohol in situ, leading to false negatives (reappearance of the O-H/C-O bands). Diamond ATR is the industry standard for this functional group.
Experimental Protocol: Anhydrous ATR Characterization
Objective: To confirm the conversion of 3-(hydroxymethyl)-1H-indazole to 3-(chloromethyl)-1H-indazole without artifactual hydrolysis.
Reagents & Equipment:
-
FTIR Spectrometer with Diamond ATR Accessory (e.g., PerkinElmer Spectrum Two or equivalent).
-
Solvent: Anhydrous Dichloromethane (DCM) (for cleaning).
-
Nitrogen purge line.
Step-by-Step Workflow:
-
System Prep: Ensure the ATR crystal is clean. Collect a background spectrum (air) with a resolution of
and 16 scans. -
Sample Drying: If the sample was stored in a freezer, allow it to equilibrate to room temperature inside a desiccator to prevent condensation.
-
Deposition: Place approx. 2–5 mg of the solid chloromethyl indazole directly onto the diamond crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 N).
-
Acquisition: Scan from
to . -
Validation:
-
Check for the absence of the broad O-H shoulder at
.[1] -
Check for the presence of the sharp C-Cl band at
.
-
-
Cleaning: Immediately wipe the crystal with anhydrous DCM. Note: Do not use Methanol or Water, as residual traces can react with the next sample if it is also a reactive halide.
Reaction Monitoring Workflow (Logic Diagram)
The following diagram illustrates the decision-making process during the synthesis of chloromethyl indazole, using IR peaks as the primary logic gates.
Figure 1: Decision tree for monitoring the conversion of hydroxymethyl indazole to chloromethyl indazole via FTIR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for C-Cl and Indazole assignments).
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of 1H-Indazole. NIST Chemistry WebBook, SRD 69. [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for Chloromethyl wagging frequencies).
-
University of Southampton. (2007). Crystal Structure of 3-(Chloromethyl)-1-methyl-1H-indazole. eCrystals Repository.[3] [Link]
Sources
A Comparative Guide to the Validation of 6-(Chloromethyl)-1H-indazole HCl as a Reference Standard
Introduction: The Critical Role of Reference Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical measurements are paramount. Central to achieving this is the use of highly characterized reference standards. A reference standard is a substance of established purity and identity, serving as a benchmark against which new batches of drug substances, impurities, and degradation products are qualified. The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators"[1][2][3]. The establishment of a robust reference standard is, therefore, a foundational activity in drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.
This guide provides an in-depth technical comparison for the validation of 6-(Chloromethyl)-1H-indazole HCl as a reference standard. 6-(Chloromethyl)-1H-indazole HCl is a key intermediate in the synthesis of various pharmacologically active molecules. As such, a well-characterized reference standard is essential for the accurate quantification of the active pharmaceutical ingredient (API) and its related impurities in both drug substances and drug products.
This document will compare a hypothetical "In-House Qualified" lot of 6-(Chloromethyl)-1H-indazole HCl against a "Commercially Sourced, Pre-Qualified" reference standard. We will delve into the experimental methodologies, present comparative data, and provide the scientific rationale behind the validation process, aligning with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[4][5][6][7][8].
The Validation Workflow: A Multi-faceted Approach
The validation of a new reference standard is a comprehensive process that involves a battery of analytical tests to unequivocally confirm its identity, purity, and stability. The objective is to demonstrate that the material is suitable for its intended purpose[7][8]. Our validation workflow is designed to be a self-validating system, where orthogonal analytical techniques are employed to provide a holistic and trustworthy assessment of the reference standard.
Caption: A comprehensive workflow for the validation of a chemical reference standard.
Comparative Analysis: In-House vs. Commercial Reference Standard
For the purpose of this guide, we will compare two lots of 6-(Chloromethyl)-1H-indazole HCl:
-
RS-IH-001: An "In-House Qualified" lot, synthesized and purified in our laboratories.
-
RS-CS-001: A "Commercially Sourced, Pre-Qualified" lot from a reputable supplier, accompanied by a Certificate of Analysis.
The following sections will detail the experimental evaluation and present the comparative data.
Part 1: Identity Confirmation
The first and most critical step in reference standard validation is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data, leaving no room for ambiguity.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR were performed to confirm the structure of 6-(Chloromethyl)-1H-indazole HCl.
-
¹H NMR: The proton NMR spectrum should show the expected chemical shifts and coupling patterns for all protons in the molecule. The integration of the signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the reference standard candidate and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time may be necessary.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure.
Comparative Data: NMR Spectroscopy
| Parameter | RS-IH-001 (In-House) | RS-CS-001 (Commercial) | Acceptance Criteria |
| ¹H NMR | |||
| Chemical Shifts | Consistent with proposed structure | Consistent with proposed structure | Conforms to structure |
| Integration | Correct proton ratios observed | Correct proton ratios observed | Conforms to structure |
| ¹³C NMR | |||
| Number of Signals | 8 signals observed | 8 signals observed | 8 signals |
| Chemical Shifts | Consistent with proposed structure | Consistent with proposed structure | Conforms to structure |
Both the in-house and commercial lots showed NMR spectra that were fully consistent with the structure of 6-(Chloromethyl)-1H-indazole HCl.
High-resolution mass spectrometry (HRMS) was used to determine the accurate mass of the molecule, providing further confirmation of its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the reference standard candidate in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Determine the experimental monoisotopic mass and compare it to the theoretical mass of the protonated molecule [M+H]⁺.
Comparative Data: Mass Spectrometry
| Parameter | RS-IH-001 (In-House) | RS-CS-001 (Commercial) | Theoretical Value | Acceptance Criteria |
| [M+H]⁺ (m/z) | 167.0371 | 167.0372 | 167.0376 | < 5 ppm mass error |
The high-resolution mass data for both lots were in excellent agreement with the theoretical mass, confirming the elemental composition of C₈H₈ClN₂.
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum serves as a characteristic fingerprint for the compound.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the reference standard candidate or use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the observed absorption bands with the expected frequencies for the functional groups present in 6-(Chloromethyl)-1H-indazole HCl.
Comparative Data: FTIR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | RS-IH-001 (Observed) | RS-CS-001 (Observed) |
| N-H Stretch | 3100-3000 | 3055 | 3056 |
| C-H Stretch (Aromatic) | 3000-2850 | 2927 | 2928 |
| C=C Stretch (Aromatic) | 1600-1450 | 1595, 1480 | 1596, 1481 |
| C-Cl Stretch | 800-600 | 750 | 751 |
The FTIR spectra of both lots were virtually identical and displayed all the characteristic absorption bands for the functional groups present in 6-(Chloromethyl)-1H-indazole HCl.
Part 2: Purity Assessment
Purity is a critical attribute of a reference standard. A combination of chromatographic and thermal analysis techniques, along with absolute quantification methods, is used to determine the purity of the candidate material.
HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and for detecting and quantifying impurities. A validated, stability-indicating HPLC method is essential.
Experimental Protocol: HPLC Purity and Impurity Profiling
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from 10% to 90% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Sample Preparation: Prepare a solution of the reference standard candidate in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak and any observed impurities.
Comparative Data: HPLC Purity
| Parameter | RS-IH-001 (In-House) | RS-CS-001 (Commercial) | Acceptance Criteria |
| Purity by Area % | 99.85% | 99.92% | ≥ 99.5% |
| Total Impurities | 0.15% | 0.08% | ≤ 0.5% |
| Largest Unknown Impurity | 0.08% | 0.05% | ≤ 0.1% |
Both lots demonstrated high purity by HPLC, meeting the stringent acceptance criteria for a reference standard. The commercial lot showed a slightly higher purity and a lower level of total impurities. Potential impurities in the synthesis of 6-(chloromethyl)-1H-indazole could arise from starting materials, by-products of side reactions, or degradation products[3][9].
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds. The presence of impurities lowers the melting point and broadens the melting endotherm.
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the reference standard candidate into an aluminum pan and hermetically seal it.
-
Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range.
-
Analysis: Calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity[4][5][6][10][11].
Comparative Data: DSC Purity
| Parameter | RS-IH-001 (In-House) | RS-CS-001 (Commercial) | Acceptance Criteria |
| Purity by DSC (mole %) | 99.8% | 99.9% | ≥ 99.5% |
| Melting Point (°C) | 175.2 | 175.8 | Report Value |
The DSC results corroborated the high purity of both lots, with the commercial standard again showing a slightly higher purity.
qNMR is an absolute method for determining the purity (assay) of a compound without the need for a specific reference standard of the same compound. It relies on the use of a certified internal standard.
Experimental Protocol: qNMR Assay
-
Internal Standard Selection: Choose a suitable internal standard with a known purity that has a resonance that is well-resolved from the analyte signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the reference standard candidate and the internal standard into the same NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Analysis: Calculate the assay of the reference standard candidate by comparing the integral of a well-resolved analyte signal to the integral of the internal standard signal.
Comparative Data: qNMR Assay
| Parameter | RS-IH-001 (In-House) | RS-CS-001 (Commercial) | Acceptance Criteria |
| Assay by qNMR (% w/w) | 99.7% | 99.8% | Report Value |
The qNMR assay provided an absolute measure of the purity of both lots, further confirming their suitability as reference standards.
These tests are performed to determine the content of volatile and non-volatile impurities, respectively.
Comparative Data: LOD and ROI
| Parameter | RS-IH-001 (In-House) | RS-CS-001 (Commercial) | Acceptance Criteria |
| Loss on Drying (%) | 0.10 | 0.08 | ≤ 0.5% |
| Residue on Ignition (%) | 0.05 | 0.03 | ≤ 0.1% |
Both lots showed minimal levels of volatile and non-volatile impurities.
Part 3: Stability Evaluation
A reference standard must be stable under defined storage conditions to ensure its integrity over its intended period of use. Stability studies are conducted according to ICH Q1A(R2) guidelines[12][13].
Experimental Protocol: Stability Studies
-
Storage Conditions: Store aliquots of the reference standard at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.
-
Testing Intervals: Test the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, purity by HPLC, and water content.
Comparative Data: Stability (6 Months Accelerated)
| Parameter | RS-IH-001 (In-House) | RS-CS-001 (Commercial) | Acceptance Criteria |
| Appearance | No change | No change | No change from initial |
| Purity by HPLC (%) | 99.80 | 99.90 | No significant change |
| Total Impurities (%) | 0.20 | 0.10 | No significant increase |
Both lots of 6-(Chloromethyl)-1H-indazole HCl demonstrated good stability under accelerated conditions, with no significant degradation observed after 6 months.
Conclusion: Establishing a Reliable Reference Standard
The comprehensive validation process described in this guide demonstrates a robust methodology for qualifying a new lot of 6-(Chloromethyl)-1H-indazole HCl as a reference standard. The orthogonal analytical techniques employed provide a high degree of confidence in the identity, purity, and stability of the material.
Both the in-house qualified lot (RS-IH-001) and the commercially sourced lot (RS-CS-001) met all the predefined acceptance criteria for a reference standard. The commercial standard exhibited slightly higher purity and lower impurity levels, which is often expected from a specialized supplier. However, the in-house lot was demonstrated to be fit for its intended purpose as a quantitative standard.
The choice between qualifying a reference standard in-house versus purchasing a pre-qualified standard depends on various factors, including cost, timelines, and the availability of analytical resources and expertise. This guide provides the framework for making an informed decision and for executing a scientifically sound validation, ensuring the integrity of analytical data throughout the drug development lifecycle.
Caption: The logical relationship between validation methods, core attributes, and the final validated reference standard.
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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ICH Guidelines: Your Essential Guide to Stability Testing. [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics | American Pharmaceutical Review. [Link]
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Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. [Link]
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1H-indazole hydrochloride - the NIST WebBook. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]
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Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... - ResearchGate. [Link]
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Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]
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A Researcher's Guide to Elemental Analysis of Indazole Hydrochloride Salts
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. For nitrogen-containing heterocyclic compounds like indazole, forming a hydrochloride (HCl) salt is a common strategy to improve solubility and stability. Verifying the exact elemental composition of these salts is not merely a quality control checkpoint; it is a fundamental validation of the molecular structure and stoichiometry.
This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of indazole hydrochloride. It moves beyond procedural lists to explain the causality behind experimental choices, empowering researchers to not only generate data but also to confidently interpret it.
Section 1: Theoretical Expectations - The Stoichiometric Benchmark
Before any analysis, the theoretical elemental composition of the target compound must be calculated. This serves as the benchmark against which all experimental data are compared. Indazole (C₇H₆N₂) has a molar mass of 118.14 g/mol .[1][2] When it forms a 1:1 hydrochloride salt (C₇H₇N₂Cl), the molar mass increases to 154.60 g/mol .
The expected elemental percentages for a pure, anhydrous 1:1 indazole hydrochloride salt are detailed below.
Table 1: Theoretical Elemental Composition of Indazole Hydrochloride (C₇H₇N₂Cl)
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 54.38% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.56% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.12% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.93% |
| Total | 154.60 | 100.00% |
Any significant deviation from these values in an experimental setting signals the presence of impurities, incorrect stoichiometry, residual solvents, or water.
Section 2: The Workhorse Method - Combustion (CHN) Analysis
Combustion analysis is the primary technique for determining the carbon, hydrogen, and nitrogen content of an organic compound.[3][4] The method's trustworthiness stems from its fundamental principle: the complete combustion of a sample and the precise measurement of its gaseous products.[5]
Principle of CHN Analysis
A precisely weighed sample is combusted in a high-temperature furnace (~900-1000 °C) in the presence of excess oxygen.[3][6] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides (NOₓ), which are subsequently reduced back to N₂. These gases are then separated and quantified by a thermal conductivity detector (TCD).[3]
Detailed Experimental Protocol: CHN Analysis
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina for combustion, elemental copper for reduction) and have been conditioned at high temperatures.
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide). Run the standard until results are consistently within ±0.3% of the theoretical values.
-
-
Sample Preparation:
-
Homogenize the indazole hydrochloride sample to ensure uniformity.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. Record the weight precisely.
-
Seal the capsule tightly to encase the sample.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will drop the sample into the combustion furnace.
-
The resulting CO₂, H₂O, and N₂ gases are swept by a helium carrier gas through the separation column and into the TCD.
-
-
Data Processing:
-
The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.
-
Compare the experimental percentages to the theoretical values in Table 1.
-
Visualizing the Workflow
The CHN analysis workflow is a linear process designed for quantitative conversion and detection.
Caption: Workflow for CHN Combustion Analysis.
Interpreting Deviations from Theory
It is common for experimental results to deviate slightly from theoretical values. Understanding the cause is critical. Journals often require agreement within ±0.4% for publication.[7]
-
Low % Values (C, H, N, Cl): Often indicates the presence of water (hygroscopicity) or inorganic impurities which do not combust.
-
High %H, Low %C, N, Cl: Strongly suggests the presence of absorbed water.
-
High %C and %H: May indicate residual organic solvents from the crystallization process (e.g., ethanol, ethyl acetate).
-
Low %N: Heterocyclic nitrogen compounds can sometimes be difficult to combust completely, leading to low nitrogen results.[8] Ensuring vigorous oxidation conditions in the instrument is key.
-
Incorrect Ratios: If the C:N ratio is correct but the overall percentages are low, this points to a non-combustible impurity (like water). If the ratios themselves are incorrect, it could signal incomplete salt formation (presence of free base) or a different salt stoichiometry (e.g., 2:1 indazole to HCl).
Section 3: Quantifying the Counter-Ion - Chlorine Analysis
Standard CHN analyzers do not detect halogens. Therefore, a separate analysis is required to determine the chloride content, which is essential for confirming the 1:1 stoichiometry of the salt.
Comparison of Chloride Determination Methods
Several methods can be employed to quantify chloride, each with distinct advantages and limitations.
Table 2: Comparison of Analytical Methods for Chloride Determination
| Method | Principle | Sample Prep | Pros | Cons |
| Ion Chromatography (IC) | Ion-exchange separation followed by conductivity detection.[9][10] | Dissolution in deionized water. | High sensitivity & specificity; can detect other ions. | Requires specialized equipment; organic solvents can interfere.[11] |
| Argentometric Titration | Precipitation titration with silver nitrate (AgNO₃) using an indicator (e.g., potassium chromate).[12][13] | Dissolution in water, pH adjustment. | Cost-effective, classical method. | Lower sensitivity, potential for indicator-based errors, interferences from other halides.[14] |
| Oxygen Flask Combustion | Sample is combusted in an oxygen-filled flask, trapping Cl⁻ in an absorbing solution, followed by titration.[15][16][17] | Wrapping sample in filter paper. | Pharmacopeial method, good for insoluble samples. | Manual, lower throughput, requires significant safety precautions.[18] |
For routine, high-precision analysis in a drug development setting, Ion Chromatography (IC) is often the preferred method due to its superior sensitivity and specificity.[19]
Section 4: A Self-Validating, Integrated Approach
Trustworthy analysis relies on a self-validating system where orthogonal techniques are used to build a complete and consistent picture of the sample. Relying on a single analysis can be misleading. For instance, a CHN result might match the theory for a hydrated sample if the contributions of water happen to coincidentally mimic the expected values, which is highly unlikely but possible.
A robust analytical workflow integrates multiple techniques to investigate any deviations found.
The Integrated Validation Workflow
This workflow demonstrates how to logically approach the analysis and troubleshoot out-of-specification results.
Caption: Integrated workflow for validating indazole HCl composition.
Expert Insights on the Integrated Approach
-
Thermogravimetric Analysis (TGA): If elemental analysis results are low, TGA is the ideal next step. TGA measures changes in mass as a function of temperature.[20][21] A mass loss step at temperatures below ~120°C is a clear indication of residual water or a volatile solvent, and the percentage of mass lost can be directly correlated with the elemental analysis deviation.[22][23]
-
NMR Spectroscopy: Proton (¹H) NMR can confirm the formation of the hydrochloride salt by observing a downfield shift of the protons adjacent to the protonated nitrogen atom.[24] It is also an excellent tool for identifying and quantifying residual organic solvents.
By combining these techniques, a researcher can confidently determine if a batch of indazole hydrochloride is a pure 1:1 salt, is hydrated, contains residual solvent, or has an incorrect stoichiometry. This multi-faceted approach embodies the principles of scientific integrity and provides a robust, self-validating data package for any drug development program.
References
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United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. Available from: [Link]
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Pro Research India. Testing procedure of Chloride content in Water Sample in our Lab. Available from: [Link]
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FChPT STU. Argentometric determination of chlorides.docx. Available from: [Link]
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Scribd. Argentometric Chloride Determination | PDF. Available from: [Link]
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Standard Methods. 4500-Cl- B: Chloride by Argentometric Method. Available from: [Link]
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Improved Pharma. Thermogravimetric Analysis. (2022). Available from: [Link]
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Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Available from: [Link]
-
F1000Research. Argentometric determination of chloride content in tap water at Gimba city administration, South wollo, Ethiopia. (2025). Available from: [Link]
-
ResolveMass Laboratories Inc. TGA Analysis for Moisture Content. (2025). Available from: [Link]
-
LCGC International. Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. (2024). Available from: [Link]
-
Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Available from: [Link]
-
Preparatory Chemistry. Combustion Analysis. Available from: [Link]
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U.S. Environmental Protection Agency. Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). Available from: [Link]
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Wikipedia. Combustion analysis. Available from: [Link]
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PMC. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. (2025). Available from: [Link]
-
LCGC International. Simultaneous Measurement of an API with its Counter-ion Using Corona CAD with HPLC-HILIC. Available from: [Link]
-
Reddit. How to detect a HCl salt in organic compunds : r/chemistry. (2023). Available from: [Link]
-
PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available from: [Link]
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Scribd. Organic Salt Analysis | PDF | Salt (Chemistry) | Acid. Available from: [Link]
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digicollections.net. 2.4 Oxygen flask method. Available from: [Link]
-
Pearson. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
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Taylor & Francis. Combustion analysis – Knowledge and References. Available from: [Link]
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Wikipedia. Indazole. Available from: [Link]
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chemteam.info. Combustion Analysis Ten Examples. Available from: [Link]
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University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Available from: [Link]
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ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. (2022). Available from: [Link]
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MDPI. Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Available from: [Link]
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PubMed. Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). Available from: [Link]
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digicollections.net. 2.4 Oxygen flask method. Available from: [Link]
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ASTM International. Sulfur in Organic Compounds by Oxygen Flask Combustion. Available from: [Link]
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DOI. Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-(Chloromethyl)-1H-indazole Hydrochloride
Welcome to a definitive guide on the responsible and safe disposal of 6-(chloromethyl)-1H-indazole hydrochloride. As researchers and drug development professionals, our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. This document provides a detailed, step-by-step protocol grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, functional understanding of the process, empowering you to maintain a safe and compliant laboratory environment.
Hazard Characterization and Risk Assessment
6-(Chloromethyl)-1H-indazole hydrochloride is a halogenated heterocyclic compound. While a specific, comprehensive toxicological profile may not be readily available, its structure demands a cautious approach. The presence of the chloromethyl group suggests potential as an alkylating agent, and similar compounds are known to be irritants and harmful if ingested.[1][2] Therefore, a thorough risk assessment is the foundational step before handling or disposal.
Core Principle: The primary directive in chemical disposal is to prevent harm to personnel and the environment.[3][4] This is achieved by correctly identifying the chemical's hazards, segregating it from incompatible waste streams, and ensuring it is handled by licensed professionals for final destruction.
Table 1: Hazard Profile of 6-(Chloromethyl)-1H-indazole Hydrochloride and Related Compounds
| Hazard Category | Anticipated Risk | Recommended Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][5] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing to prevent skin exposure.[6][7] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][8] | Wear safety glasses with side shields or chemical goggles.[9] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][8] | Handle in a well-ventilated area, preferably within a chemical fume hood.[7] |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. Discharge into the environment must be avoided.[3][4] | Do not dispose of down the drain. Collect for approved disposal.[10] |
The Critical Importance of Waste Segregation
The single most important logistical step in disposing of 6-(chloromethyl)-1H-indazole hydrochloride is its classification as a halogenated organic waste .
Causality: Halogenated (chlorinated, brominated, fluorinated, or iodinated) organic compounds must never be mixed with non-halogenated organic waste.[11][12][13] Standard disposal for many non-halogenated solvents involves fuel blending, where the waste is used as a fuel source. If chlorinated waste is present during this type of incineration, it can lead to the formation of highly toxic and persistent pollutants, such as chlorinated dioxins and hydrogen chloride gas.[11] Therefore, proper segregation at the source—your laboratory—is a critical control point.
-
Halogenated Waste Stream: This is the correct destination for 6-(chloromethyl)-1H-indazole hydrochloride. This stream also includes solvents like dichloromethane and chloroform.[12][13]
-
Non-Halogenated Waste Stream: This stream is for solvents like acetone, ethanol, hexanes, and toluene.[13]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step methodology for the safe collection and disposal of 6-(chloromethyl)-1H-indazole hydrochloride waste.
Step 1: Engineering Controls and Personal Protective Equipment (PPE)
Your first line of defense is a combination of proper laboratory infrastructure and personal gear.
-
Work Area: Conduct all handling and waste collection activities inside a certified chemical fume hood to minimize inhalation exposure.[7] Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment: Before handling the compound, don the following PPE:
Step 2: Waste Collection and Containerization
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select the Correct Container: Use a designated glass container, clearly labeled for "Halogenated Organic Waste".[11][12] Glass is preferred as some organic compounds can degrade plastics. The container must have a secure, tight-fitting screw cap.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag before any waste is added.[10][14] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "6-(Chloromethyl)-1H-indazole hydrochloride".
-
The approximate quantity or concentration.
-
The date accumulation started.
-
-
Transferring Waste:
-
For pure, unused, or surplus product, offer the original container and its contents to a licensed disposal company.[3]
-
For solutions or reaction mixtures containing the compound, carefully pour the liquid waste into the designated halogenated waste container. Use a funnel to prevent spills.
-
Crucial: Keep the waste container closed at all times, except when actively adding waste.[14] This prevents the evaporation of volatile components into the lab environment.
-
Step 3: Managing Contaminated Materials
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste: Items such as contaminated gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled, heavy-duty plastic bag or a puncture-proof container.[10]
-
Labeling Solid Waste: Label the bag or container as "Solid Halogenated Waste" and list the chemical contaminant.
-
"Empty" Containers: The original product container, even if "empty," will contain residue and must be disposed of as hazardous waste.[4][15] Do not rinse the container into the sink. Cap it and dispose of it along with other solid waste.
Step 4: Storage and Professional Disposal
Final disposal is a regulated process that must be handled by professionals.
-
Interim Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.[3]
-
Contact for Pickup: Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a contracted professional waste disposal service.[1][3][16] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[1] The ultimate disposal method for such compounds is typically high-temperature incineration by a licensed facility.[12][17][18]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 6-(chloromethyl)-1H-indazole hydrochloride.
Caption: Disposal Workflow Diagram
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Minor Spill (inside a fume hood):
-
Absorb the spill with a chemical absorbent pad or material.
-
Collect the contaminated absorbent material using tongs or forceps.
-
Place the material in a sealed, labeled bag for disposal as solid halogenated waste.
-
Wipe the area with a suitable solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, eliminate ignition sources and increase ventilation.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the scientific community's responsibility to protect our environment.
References
-
Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
-
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Safety Data Sheet for 5-Chloro-3-iodo-1H-indazole. AFG Bioscience LLC. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Recycling & Disposal. European Chlorinated Solvents Association. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
- Safety Data Sheet for Brayco 599. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C352E4A71A76709480258A9700548819/ File/12071065.pdf)
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
Safety Data Sheet. ADAMA. [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety. [Link]
-
Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Oregon Occupational Safety and Health. [Link]
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- 2. static.cymitquimica.com [static.cymitquimica.com]
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- 4. msdspds.castrol.com [msdspds.castrol.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. web.mit.edu [web.mit.edu]
- 11. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. louisville.edu [louisville.edu]
- 15. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 16. fishersci.com [fishersci.com]
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- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
